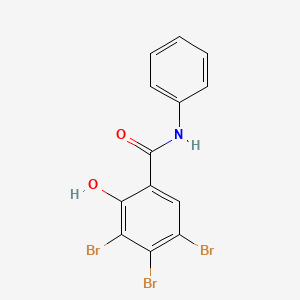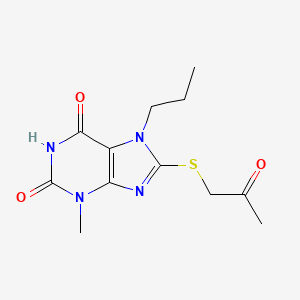
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide is a synthetic organic compound with the molecular formula C13H16Cl3N3OS It is characterized by the presence of a trichloromethyl group, a toluidinocarbothioyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2-toluidinocarbothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trichloromethyl and toluidinocarbothioyl groups allows for interactions with various biomolecules, leading to changes in cellular processes. Detailed studies on the molecular targets and pathways involved are ongoing .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)hexadecanamide
- N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)dodecanamide
- N-(2,2,2-Trichloro-1-((1-naphthylamino)carbothioyl)amino)ethyl)propanamide
Uniqueness
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. Additionally, the toluidinocarbothioyl group contributes to its potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16Cl3N3OS |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-3-10(20)18-11(13(14,15)16)19-12(21)17-9-7-5-4-6-8(9)2/h4-7,11H,3H2,1-2H3,(H,18,20)(H2,17,19,21) |
InChI Key |
YIGMINIPXJMJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)




![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)


